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molecular formula C13H20N2O B8482902 4-Ethoxy-2-(piperidin-1-yl)aniline

4-Ethoxy-2-(piperidin-1-yl)aniline

Cat. No. B8482902
M. Wt: 220.31 g/mol
InChI Key: VPOSAXORONTYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427683B2

Procedure details

Using a procedure similar to Example 3, step (c), 1-(5-ethoxy-2-nitro-phenyl)-piperidine (78 mg, 0.31 mmol, as prepared in the previous step) was stirred with 42 mg of 5% Pd—C under H2 to afford 64 mg (94%) of the title compound which was used immediately without further purification. Mass spectrum (ESI, m/z): Calcd. for C13H20N2O, 221.1 (M+H), found 221.1.
Name
1-(5-ethoxy-2-nitro-phenyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([N+:16]([O-])=O)=[C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:9]=1)[CH3:2]>[Pd]>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([NH2:16])=[C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:9]=1)[CH3:2]

Inputs

Step One
Name
1-(5-ethoxy-2-nitro-phenyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=CC(=C(C1)N1CCCCC1)[N+](=O)[O-]
Step Two
Name
Quantity
42 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared in the previous step)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(=C(C=C1)N)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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